N-[4-(dimethylamino)pyrimidin-5-yl]-3,3,3-trifluoropropanamide
Description
N-[4-(dimethylamino)pyrimidin-5-yl]-3,3,3-trifluoropropanamide is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry due to their broad range of biological activities
Properties
IUPAC Name |
N-[4-(dimethylamino)pyrimidin-5-yl]-3,3,3-trifluoropropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O/c1-16(2)8-6(4-13-5-14-8)15-7(17)3-9(10,11)12/h4-5H,3H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEOKSPSYYRQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC=C1NC(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(dimethylamino)pyrimidin-5-yl]-3,3,3-trifluoropropanamide typically involves the condensation of a pyrimidine derivative with a trifluoropropanamide moiety. One common synthetic route includes the reaction of 4-(dimethylamino)pyrimidine with 3,3,3-trifluoropropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
N-[4-(dimethylamino)pyrimidin-5-yl]-3,3,3-trifluoropropanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.
Scientific Research Applications
N-[4-(dimethylamino)pyrimidin-5-yl]-3,3,3-trifluoropropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known biological activities of pyrimidine derivatives.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)pyrimidin-5-yl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including the disruption of metabolic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
N-[4-(dimethylamino)pyrimidin-5-yl]-3,3,3-trifluoropropanamide can be compared with other pyrimidine derivatives such as:
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Known for its anticancer properties.
4-(dimethylamino)pyrimidine: A simpler pyrimidine derivative used in various synthetic applications.
3,3,3-trifluoropropanamide: A compound used in the synthesis of fluorinated organic molecules.
The uniqueness of this compound lies in its combination of the pyrimidine and trifluoropropanamide moieties, which confer specific chemical and biological properties that are not present in simpler derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
